molecular formula C11H15IN2 B3026800 1-(4-Iodophenyl)-4-methylpiperazine CAS No. 1125409-95-1

1-(4-Iodophenyl)-4-methylpiperazine

Cat. No. B3026800
CAS RN: 1125409-95-1
M. Wt: 302.15
InChI Key: WHDKRPSSEZGGMR-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-4-methylpiperazine (IPMP) is an aromatic heterocyclic compound that has been studied for its potential use in various scientific research applications. IPMP is an organoiodine compound and is a derivative of piperazine. It is a colorless to light yellow crystalline solid that is insoluble in water and soluble in organic solvents. IPMP is used as a reagent in organic synthesis and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Metabolism in Anticancer Studies

1-(4-Iodophenyl)-4-methylpiperazine, as a derivative of 4-methylpiperazine, has relevance in cancer research. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which displayed significant anticancer activity and low toxicity, analyzed its major metabolites in rat bile. This research is crucial for understanding the metabolic pathways and potential efficacy of related compounds in cancer treatments (Jiang et al., 2007).

Optical Properties in Crystal Engineering

The compound's related variants, such as N-methylpiperazine and 2-methylpiperazine, have been utilized in the synthesis of iodoargentates. These compounds demonstrate diverse structural frameworks and optical properties, important for crystal engineering and material science applications (Yu et al., 2014).

Role in Synthesis of New Compounds

1-(4-Iodophenyl)-4-methylpiperazine's derivatives have been involved in the synthesis of novel compounds. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction, demonstrating the compound's utility in chemical synthesis (Mishriky & Moustafa, 2013).

Use in Synthesis of Medicinal Drugs

1-Amino-4-methylpiperazine, a related compound, is widely used as an intermediate in the synthesis of medicinal drugs. Its efficient synthesis and isolation methods contribute significantly to pharmaceutical applications (Kushakova et al., 2004).

Contribution to Radioactive Imaging

In the field of nuclear medicine, derivatives of 1-alkyl-1-methyl-4-phenylpiperazines, closely related to 1-(4-Iodophenyl)-4-methylpiperazine, have been studied as potential adrenal imaging agents. This highlights its potential application in diagnostic imaging and radiopharmacy (Hanson, 1983).

Synthesis of Imatinib

The compound's derivatives have been used in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).

Analysis of Vibrational Spectra

A detailed analysis of the vibrational spectra (FTIR and FT-Raman) of 1-Amino-4-methylpiperazine provides insights into its molecular structure, beneficial for various scientific applications (Mahalakshmi & Balachandran, 2015).

Enzyme Activity Screening

The enzyme activity of 4-methylpiperazine-1-carbamic acid and its copper(II) complexes has been investigated, suggesting potential applications in biochemistry and enzymology (Iosr et al., 2015).

Safety And Hazards

“1-(4-Iodophenyl)-4-methylpiperazine” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

1-(4-iodophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDKRPSSEZGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294594
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-4-methylpiperazine

CAS RN

1125409-95-1
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125409-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Iodophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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